molecular formula C11H15NO2 B13475779 N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide

Katalognummer: B13475779
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: HBYZQUFOBNMJAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide is a synthetic organic compound with a unique structure that combines an oxolane ring, a propynyl group, and a propenamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the propynyl group: This step involves the alkylation of the oxolane ring with a propynyl halide in the presence of a base such as potassium carbonate.

    Formation of the propenamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (oxolan-2-yl)methylamine: Shares the oxolane and propynyl groups but lacks the propenamide moiety.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a propynyl group but has a different core structure.

Uniqueness

N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-N-prop-2-ynylprop-2-enamide

InChI

InChI=1S/C11H15NO2/c1-3-7-12(11(13)4-2)9-10-6-5-8-14-10/h1,4,10H,2,5-9H2

InChI-Schlüssel

HBYZQUFOBNMJAL-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)N(CC#C)CC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.